molecular formula C5H4N2O2S2 B3005310 5-Nitrothiophene-2-carbothioamide CAS No. 30096-68-5

5-Nitrothiophene-2-carbothioamide

Cat. No.: B3005310
CAS No.: 30096-68-5
M. Wt: 188.22
InChI Key: SHSKYENBYYMPAX-UHFFFAOYSA-N
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Description

5-Nitrothiophene-2-carbothioamide: is a heterocyclic compound that features a thiophene ring substituted with a nitro group at the 5-position and a carbothioamide group at the 2-position. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nitration of thiophene to obtain 5-nitrothiophene, which is then subjected to further reactions to introduce the carbothioamide group .

Industrial Production Methods: Industrial production methods for 5-Nitrothiophene-2-carbothioamide may involve large-scale nitration and subsequent functionalization processes. These methods are optimized for yield, purity, and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Nitrothiophene-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Nitrothiophene-2-carbothioamide involves its bioactivation by nitroreductases, leading to the formation of reactive intermediates that can interact with cellular components. In the case of its antileishmanial activity, the compound is reduced by a type I nitroreductase in Leishmania, resulting in the generation of reactive oxygen species and mitochondrial damage . This disruption of cellular processes ultimately leads to the death of the parasite.

Comparison with Similar Compounds

  • 5-Nitrothiophene-2-carboxamide
  • 5-Nitrothiophene-2-carboxaldehyde
  • 5-Nitrothiophene-2-carboxylic acid

Comparison: 5-Nitrothiophene-2-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to other nitrothiophene derivatives. For example, while 5-Nitrothiophene-2-carboxamide and 5-Nitrothiophene-2-carboxaldehyde are primarily used in organic synthesis, this compound has shown specific antimicrobial and antileishmanial activities .

Properties

IUPAC Name

5-nitrothiophene-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2S2/c6-5(10)3-1-2-4(11-3)7(8)9/h1-2H,(H2,6,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSKYENBYYMPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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